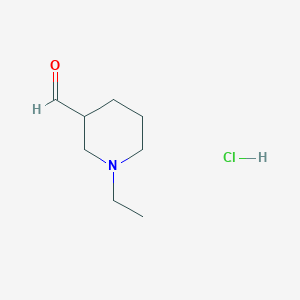

1-Ethylpiperidine-3-carbaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpiperidine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMKRGCIYBECJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-79-3 | |

| Record name | 3-Piperidinecarboxaldehyde, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

1-Ethylpiperidine-3-carbaldehyde hydrochloride chemical structure

An In-Depth Technical Guide to 1-Ethylpiperidine-3-carbaldehyde hydrochloride: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a logical synthetic approach, details expected analytical signatures, and explores its applications as a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation and its basic nitrogen atom, which is often protonated at physiological pH. This feature allows piperidine-containing molecules to engage in critical hydrogen bonding interactions with biological targets and improves their aqueous solubility. Piperidine derivatives are central to numerous drug classes, including analgesics, antipsychotics, and CNS modulators.[2][3]

This compound serves as a strategically important intermediate.[4] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, making it a reliable reagent for multi-step syntheses.[4] The molecule features two key points for chemical diversification: the reactive aldehyde group at the 3-position and the tertiary amine within the ring. This dual functionality allows for a wide array of subsequent chemical transformations, making it an invaluable starting material for constructing diverse chemical libraries and targeting specific therapeutic pathways, particularly in the development of novel medications for neurological disorders.[4]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a piperidine ring N-substituted with an ethyl group and bearing a formyl (carbaldehyde) group at the C3 position. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Chemical structure of this compound.

The presence of the chiral center at the C3 position means the compound exists as a racemate unless a stereospecific synthesis is employed. The physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1255717-79-3 | [4] |

| Molecular Formula | C₈H₁₅NO·HCl | [4] |

| IUPAC Name | 1-ethylpiperidine-3-carbaldehyde;hydrochloride | |

| Molecular Weight | 177.67 g/mol | [4] |

| Appearance | White solid | [4] |

| Purity | ≥ 95% (by NMR) | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

| SMILES | O=C([H])C1CN(CC)CCC1.[H]Cl | |

| InChI Key | IEMKRGCIYBECJP-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

While multiple synthetic routes to substituted piperidines exist, a common and logical approach involves the modification of a pre-existing piperidine or pyridine precursor.[5] The following outlines a plausible, multi-step synthetic workflow for 1-Ethylpiperidine-3-carbaldehyde, which would then be treated with hydrochloric acid to yield the final product.

The causality behind this experimental design is as follows:

-

Starting Material Selection: Pyridine-3-carbaldehyde is a commercially available and cost-effective starting material.

-

Reduction of the Pyridine Ring: The aromatic pyridine ring must be reduced to a saturated piperidine ring. Catalytic hydrogenation is a robust and high-yielding method for this transformation.[5]

-

N-Alkylation: Introduction of the ethyl group onto the secondary amine of the piperidine ring is a standard N-alkylation reaction. Using an ethyl halide (like ethyl bromide) in the presence of a non-nucleophilic base prevents side reactions.

-

Final Salt Formation: Conversion to the hydrochloride salt is achieved by treating the final free base with hydrochloric acid, which facilitates purification via crystallization and improves the compound's long-term stability.

Caption: Proposed synthetic workflow for 1-Ethylpiperidine-3-carbaldehyde HCl.

Experimental Protocol (Illustrative)

Step 1: Synthesis of Piperidine-3-carbaldehyde

-

To a solution of pyridine-3-carbaldehyde in ethanol, add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).

-

Place the mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude piperidine-3-carbaldehyde.

Step 2: Synthesis of 1-Ethylpiperidine-3-carbaldehyde (Free Base)

-

Dissolve the crude piperidine-3-carbaldehyde in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), in excess (e.g., 2-3 equivalents).

-

Add ethyl bromide (or ethyl iodide) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 6-12 hours.

-

After cooling, filter off the inorganic salts and concentrate the solvent.

-

Purify the resulting crude oil by column chromatography on silica gel to obtain the pure free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 1-Ethylpiperidine-3-carbaldehyde in a minimal amount of a dry, non-polar solvent like diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether (or isopropanol) dropwise with stirring.

-

A white precipitate will form immediately. Continue addition until the solution becomes slightly acidic.

-

Stir the slurry for 30 minutes at 0°C to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

While specific vendor-supplied spectra for this compound are not always available, its structure allows for a clear prediction of its key spectroscopic features. A self-validating analytical approach would use a combination of NMR, IR, and MS to confirm the identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be the most informative.

-

Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically between δ 9.5-10.0 ppm. Its integration should correspond to one proton.

-

Ethyl Group (N-CH₂-CH₃): A quartet (for the -CH₂-) around δ 2.5-3.0 ppm and a triplet (for the -CH₃) around δ 1.0-1.3 ppm.

-

Piperidine Ring Protons: A complex series of overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The proton at C3 will be further downfield due to the deshielding effect of the aldehyde.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the far downfield region, typically δ 195-205 ppm.

-

Aliphatic Carbons: Signals for the ethyl group and the five distinct carbons of the piperidine ring would appear in the δ 15-65 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of an aldehyde carbonyl group, expected around 1720-1740 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

N-H⁺ Stretch: As a hydrochloride salt, a broad absorption band is expected in the 2400-2700 cm⁻¹ region, corresponding to the stretching of the protonated amine.

Mass Spectrometry (MS)

Analysis would typically be performed on the free base.

-

Molecular Ion: Using electrospray ionization in positive mode (ESI+), the expected mass-to-charge ratio ([M+H]⁺) for the free base (C₈H₁₅NO) would be approximately 142.1226.[6]

-

Fragmentation: Common fragmentation patterns would include the loss of the ethyl group (M-29) and the loss of the formyl group (M-29).

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis.[4]

-

Scaffold for Pharmaceutical Synthesis: The aldehyde functionality is a gateway for numerous chemical reactions, including reductive amination, Wittig reactions, and aldol condensations. These reactions allow for the attachment of various other molecular fragments, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Intermediate for Neurological Drug Candidates: The piperidine core is prevalent in drugs targeting the central nervous system. This intermediate is specifically noted for its use in synthesizing compounds aimed at neurological disorders.[4]

-

Fine and Specialty Chemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of complex organic molecules for materials science and agrochemical development.[4]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[9] Avoid contact with skin and eyes.[9]

-

Health Hazards: The compound is classified as harmful if swallowed (H302, Acute Toxicity 4, Oral). The closely related free base, 1-ethylpiperidine, is classified as highly flammable, toxic if swallowed or inhaled, and capable of causing severe skin burns and eye damage.[10] It is prudent to handle the hydrochloride salt with similar precautions, especially regarding skin and eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[4]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its stable salt form and the versatile reactivity of its constituent functional groups. The piperidine core provides a proven scaffold for interaction with biological systems, while the aldehyde group offers a reactive handle for extensive synthetic elaboration. For research teams in drug discovery and fine chemical synthesis, this compound represents a reliable and strategic starting point for the development of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its effective application.

References

- Chem-Impex. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13007, N-Ethylpiperidine.

- LCSB, University of Luxembourg. (n.d.). This compound (C8H15NO).

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3064302, Piperidine, 3-(diphenylmethoxymethyl)-1-ethyl-, hydrochloride.

- New Jersey Department of Health. (n.d.). Hazard Summary: 1-ETHYL PIPERIDINE.

- D'yachenko, I. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Fisher Scientific. (2024). Safety Data Sheet: 1-Ethylpiperidine.

- ChemicalBook. (n.d.). 1-Ethylpiperidine(766-09-6) 1H NMR spectrum.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) for (S)-2-Propylpiperidine.

- Defense Technical Information Center. (n.d.). Piperidine Synthesis.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.

- PENTA chemicals. (2024). Safety Data Sheet: Piperidine.

- MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.

- ChemicalBook. (n.d.). 1-Ethylpiperidine synthesis.

- MassBank. (2017). Indole-3-Carboxaldehyde.

- Carl ROTH. (2025). Safety Data Sheet: Piperidine.

- National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chemimpex.com [chemimpex.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 7. nj.gov [nj.gov]

- 8. chemos.de [chemos.de]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine-3-carbaldehyde hydrochloride is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry. As a substituted piperidine, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a common scaffold in a wide array of approved drugs, highlighting the importance of understanding the structural and chemical properties of its derivatives.[1] This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties:

-

Molecular Formula: C₈H₁₅NO·HCl[2]

-

Molecular Weight: 177.67 g/mol [2]

-

Appearance: White solid[2]

-

Storage: 0-8°C[2]

This technical guide will delve into the predicted spectral characteristics of this compound, providing a detailed interpretation based on the analysis of structurally related compounds. We will explore the causality behind the expected spectral features, outline self-validating experimental protocols, and provide a plausible synthetic route for its preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure. The presence of the hydrochloride salt will influence the chemical shifts, particularly of the protons and carbons near the protonated nitrogen atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group, the piperidine ring protons, and the aldehyde proton. Due to the chirality at the C3 position, the adjacent methylene protons on the ring may display diastereotopicity, leading to more complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.5 - 9.7 | Singlet | - | 1H |

| N-CH₂ (ethyl) | 3.0 - 3.4 | Quartet | ~7.2 | 2H |

| Piperidine-H (C2, C6) | 2.8 - 3.2 | Multiplet | - | 4H |

| Piperidine-H (C3) | 2.5 - 2.8 | Multiplet | - | 1H |

| Piperidine-H (C4, C5) | 1.5 - 2.0 | Multiplet | - | 4H |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7.2 | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (9.5 - 9.7 ppm): The proton attached to the carbonyl carbon is highly deshielded and will appear as a singlet in the downfield region of the spectrum.

-

N-CH₂ Protons (3.0 - 3.4 ppm): The methylene protons of the ethyl group are adjacent to the positively charged nitrogen, causing a significant downfield shift. They will appear as a quartet due to coupling with the methyl protons.

-

Piperidine Protons (1.5 - 3.2 ppm): The protons on the piperidine ring will resonate in a broad range. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The proton at C3, being adjacent to the electron-withdrawing aldehyde group, will also be shifted downfield. The remaining ring protons will appear as complex multiplets in the upfield region.

-

Methyl Protons (1.2 - 1.4 ppm): The methyl protons of the ethyl group will appear as a triplet, coupled to the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 198 - 202 |

| Piperidine-C2, C6 | 50 - 55 |

| N-CH₂ (ethyl) | 48 - 52 |

| Piperidine-C3 | 45 - 50 |

| Piperidine-C4, C5 | 22 - 28 |

| CH₃ (ethyl) | 10 - 14 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (198 - 202 ppm): The aldehyde carbonyl carbon will be the most downfield signal.

-

Piperidine Carbons (22 - 55 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The carbons directly attached to the nitrogen (C2 and C6) will be the most downfield among the ring carbons. The C3 carbon, bearing the aldehyde group, will also be shifted downfield.

-

Ethyl Group Carbons (10 - 52 ppm): The methylene carbon of the ethyl group will be more downfield than the methyl carbon due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

-

(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the aldehyde, the tertiary amine salt, and the C-H bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch (Ammonium salt) | 2400 - 2700 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Bend (Aliphatic) | 1350 - 1480 | Medium |

Interpretation of the IR Spectrum:

-

N-H⁺ Stretch (2400 - 2700 cm⁻¹): The most characteristic feature of the hydrochloride salt will be a broad and strong absorption band in this region, corresponding to the stretching vibration of the N-H⁺ bond of the protonated tertiary amine.

-

C-H Stretch (2850 - 3000 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the piperidine ring and the ethyl group.

-

C=O Stretch (1720 - 1740 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the aldehyde.

-

C-H Bend (1350 - 1480 cm⁻¹): These bands correspond to the bending vibrations of the aliphatic C-H bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule of the free base.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is 1-Ethylpiperidine-3-carbaldehyde.

Table 4: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z |

| [M+H]⁺ | 142.12 |

| [M+Na]⁺ | 164.10 |

M refers to the free base, C₈H₁₅NO, with a monoisotopic mass of 141.12 g/mol .[3]

Interpretation of the Mass Spectrum:

The base peak in the ESI-MS spectrum is expected to be at m/z 142.12, corresponding to the protonated form of 1-Ethylpiperidine-3-carbaldehyde. The presence of a sodium adduct at m/z 164.10 is also possible.

Fragmentation Pattern:

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve fragmentation of the piperidine ring. Common fragmentation pathways for N-alkylpiperidines include α-cleavage (cleavage of the bond adjacent to the nitrogen) and ring-opening reactions. The loss of the ethyl group or the aldehyde group could also be observed.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum in positive ion mode.

-

(Optional) Perform MS/MS analysis on the parent ion to study its fragmentation pattern.

-

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the reductive amination of piperidine-3-carbaldehyde with acetaldehyde, followed by treatment with hydrochloric acid. Reductive amination is a widely used method for the formation of C-N bonds.[4]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

-

Imine Formation: Dissolve piperidine-3-carbaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane). Add acetaldehyde (1.1 equivalents) and stir the mixture at room temperature.

-

Reduction: To the solution containing the intermediate imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Ethylpiperidine-3-carbaldehyde.

-

Salt Formation: Dissolve the crude product in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By analyzing the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can gain a thorough understanding of the structural features of this important synthetic intermediate. The provided experimental protocols offer a framework for the acquisition of high-quality spectral data, and the outlined synthetic route presents a practical method for its preparation. This information is intended to support the work of scientists and professionals in the field of drug discovery and development, facilitating the use of this compound in the synthesis of novel and potentially therapeutic compounds.

References

-

D. O. V. D. P. P. S. V. A. O. A. K. A. S. L. A. S. A. G. O. V. N. Z. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. [Link]

-

Y. L. Y. L. X. Z. J. L. Y. Z. Y. W. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Catalysis Science & Technology, 5(4), 2313-2320. [Link]

-

PubChem. (n.d.). 1-ethylpiperidine-3-carbaldehyde. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethylpiperidine-3-carbaldehyde hydrochloride (CAS No. 1255717-79-3).[1] Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility profile.

Introduction to this compound

This compound is a versatile synthetic intermediate.[1] Its molecular structure, featuring a reactive aldehyde group and a tertiary amine within a piperidine ring, makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The compound is supplied as a white solid and has a molecular weight of 177.67 g/mol .[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1255717-79-3 | [1] |

| Molecular Formula | C₈H₁₅NO·HCl | [1] |

| Molecular Weight | 177.67 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Theoretical Framework for Solubility

The solubility of this compound is fundamentally governed by its ionic nature and the functionalities present in its structure. As the hydrochloride salt of a tertiary amine, it is expected to exhibit significantly different solubility behavior compared to its free base form.

The presence of the hydrochloride salt dramatically increases the polarity of the molecule. This suggests a high affinity for polar solvents, particularly water, where it can dissociate into the protonated 1-ethylpiperidinium cation and the chloride anion. The protonated amine and the chloride ion can then form strong ion-dipole interactions with water molecules, facilitating dissolution.

Conversely, its solubility in nonpolar organic solvents is anticipated to be limited. The strong ionic interactions within the crystal lattice of the salt require a solvent with a high dielectric constant to overcome, a property that nonpolar solvents lack.

Practical Solubility Determination

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[2] It involves saturating a solvent with the solute over a defined period and then quantifying the dissolved concentration.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, ethanol, dichloromethane) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Separation: Allow the suspension to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique. Given the structure, High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy would be appropriate.[3]

Kinetic Solubility Determination (High-Throughput Screening)

For earlier stages of research where rapid assessment is needed, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a stock solution when diluted into an aqueous buffer.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related compounds such as 1-ethylpiperidine and other amine hydrochlorides provide guidance.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place as recommended (0-8°C).[1]

Conclusion

This compound is a key synthetic intermediate whose utility is closely tied to its solubility characteristics. Its nature as a hydrochloride salt dictates a high affinity for polar solvents like water and limited solubility in nonpolar organic media. While specific quantitative data is sparse, this guide provides the theoretical foundation and robust, field-proven experimental protocols necessary for researchers to accurately determine its solubility in solvent systems relevant to their work. Adherence to these methodologies will ensure reliable and reproducible results, facilitating the effective use of this compound in research and development.

References

-

N-Ethylpiperidine. PubChem. [Link]

-

1-Ethyl-3-piperidinol. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

ethyl piperidine-3-carboxylate. PubChem. [Link]

-

Piperidine, 3-(diphenylmethoxymethyl)-1-ethyl-, hydrochloride. PubChem. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Method for determining solubility of a chemical compound.

-

Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH & Co.KG. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Chemical analysis in amine system operations. EPTQ. [Link]

Sources

The Strategic Application of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride in the Synthesis of Novel Bioactive Compounds: A Technical Guide

Foreword: Unlocking Molecular Complexity with a Versatile Piperidine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and ultimate success. The piperidine ring is a privileged scaffold, present in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements that are crucial for molecular recognition at biological targets. Among the diverse array of piperidine-based building blocks, 1-Ethylpiperidine-3-carbaldehyde hydrochloride stands out as a particularly valuable and versatile intermediate.

This technical guide provides an in-depth exploration of this compound as a strategic starting material for the synthesis of novel compounds. Moving beyond a simple recitation of procedures, this document elucidates the chemical logic and experimental causality behind its application in key synthetic transformations. We will explore its utility in forming new carbon-carbon and carbon-nitrogen bonds through cornerstone reactions such as reductive amination, Knoevenagel condensation, and thiosemicarbazone formation, with a particular focus on the synthesis of compounds with potential applications in neuropharmacology, such as sigma-1 (σ1) receptor modulators.[2][3]

This guide is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this powerful building block to accelerate their discovery programs. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and reproducibility.

Physicochemical Properties and Strategic Advantages

This compound is a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the corresponding free base. The hydrochloride salt form not only improves stability but also ensures higher purity. The key reactive handle is the aldehyde group at the 3-position, which is poised for a variety of nucleophilic addition and condensation reactions. The N-ethyl group provides a degree of lipophilicity and sterically differentiates it from N-methyl or N-H analogues, which can be a critical factor in modulating pharmacological activity and selectivity.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO·HCl | N/A |

| Molecular Weight | 177.67 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Key Reactive Site | Aldehyde (CHO) at C-3 | N/A |

| Core Scaffold | N-Ethylpiperidine | N/A |

Core Synthetic Applications and Mechanistic Insights

The aldehyde functionality of 1-Ethylpiperidine-3-carbaldehyde is a gateway to a multitude of molecular architectures. We will focus on three high-impact transformations that are fundamental in medicinal chemistry.

Reductive Amination: Forging Key C-N Bonds for Sigma Receptor Ligands

Reductive amination is arguably one of the most powerful and widely used methods for the synthesis of amines in the pharmaceutical industry.[5] This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This strategy is particularly relevant for the synthesis of sigma-1 receptor ligands, which often feature a substituted amine pharmacophore.[3]

Causality Behind the Method: The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is selective for the protonated iminium ion intermediate over the starting aldehyde, preventing the undesired reduction of the carbaldehyde to an alcohol. The reaction is typically run under mildly acidic conditions, which catalyzes the formation of the iminium ion, the electrophilic species that is subsequently reduced.

Figure 1: General workflow for reductive amination.

Field-Proven Protocol: Synthesis of a Novel N-Aryl Piperidine Derivative

This protocol is adapted from established procedures for the reductive amination of aldehydes with aniline derivatives.[6]

Step-by-Step Methodology:

-

Neutralization: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.1 eq) to liberate the free base in situ. Stir for 15-20 minutes at room temperature.

-

Imine Formation: Add the desired primary amine (e.g., a substituted aniline) (1.0 eq) to the mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: After stirring for 1-2 hours, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted piperidine derivative.

Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group).[7][8] This reaction is catalyzed by a weak base, often piperidine itself, and results in the formation of an α,β-unsaturated product after dehydration.[9] These products are valuable intermediates, serving as Michael acceptors or precursors for more complex heterocyclic systems.

Mechanistic Rationale: The basic catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the thermodynamically stable conjugated product.

Figure 2: Key steps in the Knoevenagel condensation.

Exemplary Protocol: Synthesis of (1-Ethylpiperidin-3-ylidene)malononitrile

This protocol is based on general procedures for the Knoevenagel condensation of aldehydes with malononitrile.[10]

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq). The inherent basicity of the starting material's free base form can also contribute to catalysis.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) to drive the reaction to completion. The reaction is typically complete within a few hours.

-

Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture upon cooling.

-

Purification: The precipitated solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If necessary, the product can be further purified by recrystallization to afford the pure α,β-unsaturated nitrile.

Thiosemicarbazone Formation: A Gateway to Bioactive Heterocycles

Thiosemicarbazones are formed by the condensation of an aldehyde with a thiosemicarbazide.[11] This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[12][13][14] The resulting thiosemicarbazone can also serve as a versatile intermediate for the synthesis of various sulfur- and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles.[15]

Chemical Principle: The reaction proceeds via a nucleophilic addition of the terminal primary amine of the thiosemicarbazide to the aldehyde's carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the thiosemicarbazone. The reaction is often catalyzed by a small amount of acid.

Exemplary Protocol: Synthesis of 1-Ethylpiperidine-3-carbaldehyde Thiosemicarbazone

This protocol is adapted from standard procedures for thiosemicarbazone synthesis.[12]

Step-by-Step Methodology:

-

Solution Preparation: Dissolve thiosemicarbazide (1.0 eq) in a mixture of ethanol and water with gentle heating.

-

Aldehyde Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in ethanol. Add this solution dropwise to the warm thiosemicarbazide solution.

-

Catalysis and Reaction: Add a few drops of a catalytic acid, such as glacial acetic acid, to the reaction mixture. Heat the mixture to reflux for 1-3 hours.

-

Product Precipitation: Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature. The thiosemicarbazone product will typically precipitate as a crystalline solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The purity is often high enough for subsequent steps, but recrystallization can be performed if necessary.

Characterization and Quality Control

The structural integrity and purity of the synthesized compounds must be rigorously verified. A combination of spectroscopic and chromatographic techniques is essential for a self-validating protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key diagnostic signals include the disappearance of the aldehyde proton (~9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the newly formed moieties (e.g., imine, vinyl, or thiosemicarbazone protons).[1][16]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor the progress of the reaction.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the disappearance of the C=O stretch of the aldehyde and the appearance of a C=N stretch can confirm the formation of an imine or thiosemicarbazone.

Conclusion and Future Outlook

This compound is a high-value, versatile building block that provides a reliable and efficient entry point into a wide range of novel chemical entities. Its stability as a hydrochloride salt and the reactivity of its aldehyde group make it an ideal starting material for key transformations in drug discovery and development. The methodologies outlined in this guide—reductive amination, Knoevenagel condensation, and thiosemicarbazone formation—represent robust and reproducible pathways to generate libraries of compounds centered on the privileged N-ethylpiperidine scaffold. As the quest for novel therapeutics continues, particularly in the area of CNS disorders where targets like the sigma-1 receptor are of high interest, the strategic application of synthons like this compound will undoubtedly continue to play a pivotal role in advancing the frontiers of medicinal chemistry.

References

-

Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (n.d.). JOCPR. Retrieved January 24, 2026, from [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]

-

A focus on piperidine and piperazine scaffolds. (n.d.). IRIS - Unict. Retrieved January 24, 2026, from [Link]

-

Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved January 24, 2026, from [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved January 24, 2026, from [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba. Retrieved January 24, 2026, from [Link]

-

Knoevenagel Condensation. (2014, May 3). Chem-Station Int. Ed.. Retrieved January 24, 2026, from [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Knoevenagel condensation. (2023, January 14). YouTube. Retrieved January 24, 2026, from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities. (n.d.). Neliti. Retrieved January 24, 2026, from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018, March 1). Juniper Publishers. Retrieved January 24, 2026, from [Link]

Sources

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unict.it [iris.unict.it]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. youtube.com [youtube.com]

- 10. ias.ac.in [ias.ac.in]

- 11. media.neliti.com [media.neliti.com]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chemmethod.com [chemmethod.com]

- 16. modgraph.co.uk [modgraph.co.uk]

Methodological & Application

An In-depth Technical Guide to the Synthesis and Application of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Ethylpiperidine-3-carbaldehyde hydrochloride is a heterocyclic aldehyde that has garnered significant interest as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its unique structural features, combining a reactive aldehyde group with a substituted piperidine ring, make it an invaluable building block for creating complex molecules with diverse biological activities. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the addition of an ethyl group at the nitrogen and a carbaldehyde at the 3-position provides specific steric and electronic properties that can be exploited in drug design.[2] This guide provides a comprehensive overview of the reaction conditions for the synthesis of this compound, detailed experimental protocols, and its applications in the development of novel therapeutics, particularly those targeting neurological disorders.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in various reaction media.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO | [3] |

| Molecular Weight | 177.67 g/mol | [3] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

| InChI Key | IEMKRGCIYBECJP-UHFFFAOYSA-N | [3] |

| SMILES | O=C([H])C1CN(CC)CCC1.[H]Cl | [3] |

Synthesis of this compound: Reaction Conditions and Protocol

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the formylation of N-ethylpiperidine. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic and aromatic compounds and represents a plausible and efficient route to the target molecule.[4][5] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

An alternative conceptual pathway could involve the reduction of a corresponding nitrile (1-ethylpiperidine-3-carbonitrile) or the controlled oxidation of the corresponding alcohol (1-ethylpiperidin-3-yl)methanol.

Proposed Synthetic Protocol via Vilsmeier-Haack Formylation

This protocol describes a likely effective method for the formylation of N-ethylpiperidine, leading to the desired 3-carbaldehyde derivative. The regioselectivity of the formylation at the 3-position is a key consideration.

Reaction Scheme:

Figure 1. Proposed synthetic workflow for this compound via Vilsmeier-Haack formylation.

Materials and Reagents:

-

N-Ethylpiperidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and in a suitable solvent (e.g., diethyl ether or dioxane)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Ice

Step-by-Step Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N-ethylpiperidine in anhydrous dichloromethane (DCM) dropwise, ensuring the reaction temperature does not exceed 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Neutralization: After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification of the Free Base: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-Ethylpiperidine-3-carbaldehyde. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether. To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Characterization of the Product

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be consistent with the expected structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the aldehyde carbonyl group (C=O) typically in the region of 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 142.12265.[7]

-

Melting Point: Determination of the melting point can be used as an indicator of purity.

Applications in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] The aldehyde functionality is a key handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reductive Amination: A Gateway to Novel Amines

A primary application of this compound is in reductive amination reactions to synthesize substituted piperidines. This reaction is fundamental in drug discovery for the construction of carbon-nitrogen bonds.

Figure 2. General scheme for the application of this compound in reductive amination.

Exemplary Protocol for Reductive Amination:

-

Reaction Setup: To a solution of this compound and a primary or secondary amine in a suitable solvent (e.g., dichloromethane or dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purification: Purify the resulting substituted piperidine derivative by column chromatography or crystallization.

This synthetic strategy allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The resulting compounds are often investigated for their potential as central nervous system (CNS) agents.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[3] Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its straightforward synthesis, coupled with the reactivity of the aldehyde group, provides medicinal chemists with a powerful tool for the development of novel pharmaceutical agents. The protocols and information provided in this guide are intended to facilitate its effective use in research and drug development endeavors.

References

-

Chem-Impex. This compound. [Link]

-

PubChem. This compound. [Link]

-

PubChem. N-Ethylpiperidine. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Vilsmeier-Haack Reaction - YouTube. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

NIST. Piperidine, 1-ethyl-. [Link]

-

NIST. 1-Piperidinecarboxaldehyde. [Link]

- Google Patents. Method for synthesizing 1-BOC-3-piperidone.

-

Wiley Online Library. Supporting Information for Self-assembly of spherical complexes. [Link]

- Google P

-

International Journal of Research in Pharmaceutical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Vilsmeier-Haack Reaction. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

NIST. Piperidine, 1-ethyl-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Scale-Up Synthesis of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the scale-up synthesis of 1-Ethylpiperidine-3-carbaldehyde hydrochloride, a key intermediate in pharmaceutical development.[1] The document outlines a robust and scalable synthetic route, delving into the mechanistic underpinnings of each step and addressing critical considerations for process optimization and safety.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[2] Its unique conformational properties and ability to engage in crucial intermolecular interactions make it a privileged fragment in drug design. This compound, in particular, serves as a versatile building block, enabling the introduction of diverse functionalities for the synthesis of novel therapeutic agents.[1] Its aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, paving the way for the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to large-scale production.

Strategic Approach to a Scalable Synthesis

For the multi-kilogram scale synthesis of this compound, a convergent and efficient synthetic strategy is paramount. The selected route, detailed below, commences with the readily available 1-ethylpiperidine and proceeds through a Vilsmeier-Haack formylation reaction. This classical method offers a direct and atom-economical approach to introduce the formyl group onto the piperidine ring.[3][4][5]

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4][5]

The mechanism can be delineated into two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

-

Electrophilic Attack and Hydrolysis: The electron-rich piperidine nitrogen facilitates an electrophilic attack by the Vilsmeier reagent at the 3-position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the desired aldehyde.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic workflow for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1 kg batch size of the final product. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 1-Ethylpiperidine | 113.20 | 0.80 kg | 7.07 | ≥98% | Sigma-Aldrich |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.30 kg | 8.48 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 L | - | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 10.0 L | - | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 2M in Diethyl Ether | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated Solution | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Granular | VWR |

Step-by-Step Synthesis

Step 1: Vilsmeier Reagent Formation

-

To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 L).

-

Cool the DMF to 0-5 °C using a circulating chiller.

-

Slowly add phosphorus oxychloride (1.30 kg, 8.48 mol) dropwise to the cooled DMF over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

-

Causality: The slow addition and temperature control are critical to manage the exothermic reaction and prevent the formation of unwanted byproducts.

-

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

In a separate vessel, dissolve 1-ethylpiperidine (0.80 kg, 7.07 mol) in anhydrous dichloromethane (5.0 L).

-

Slowly add the 1-ethylpiperidine solution to the pre-formed Vilsmeier reagent in the reactor over 2-3 hours, maintaining the internal temperature between 0-10 °C.

-

Once the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12-16 hours.

-

Process Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Step 3: Aqueous Workup and Extraction

-

Cool the reaction mixture to 0-5 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

-

Safety Note: This step is highly exothermic and involves gas evolution. Ensure adequate cooling and venting.

-

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 2.5 L).

-

Combine all organic layers and wash with brine (2.0 L).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-ethylpiperidine-3-carbaldehyde as an oil.

Step 4: Purification and Salt Formation

-

The crude aldehyde can be purified by vacuum distillation.

-

Dissolve the purified aldehyde in a minimal amount of cold diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by a battery of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the ethyl group, piperidine ring protons, and the aldehyde proton. The chemical shifts will be influenced by the hydrochloride salt formation.[6][7] |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, and the carbons of the ethyl group and the piperidine ring.[7] |

| FT-IR | A strong absorption band in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[8] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base (C₈H₁₅NO) at m/z = 141.12.[9] |

| Purity (HPLC) | ≥98% |

Safety and Handling

-

1-Ethylpiperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10]

-

Phosphorus Oxychloride: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.

-

N,N-Dimethylformamide: Harmful in contact with skin or if inhaled. May damage the unborn child.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate engineering controls and personal protective equipment.

Troubleshooting and Optimization

-

Low Yield: Incomplete formation of the Vilsmeier reagent can lead to lower yields. Ensure anhydrous conditions and proper temperature control during its preparation. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the reaction temperature.

-

Impurity Profile: The presence of unreacted starting materials or byproducts from side reactions can contaminate the final product. Efficient purification, such as vacuum distillation of the free base before salt formation, is crucial.

-

Scale-Up Challenges: Heat transfer becomes a critical parameter on a larger scale. The use of a jacketed reactor with efficient cooling is essential to manage the exotherms of the Vilsmeier reagent formation and the quenching step. The rate of addition of reagents must be carefully controlled to maintain a safe operating temperature.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers and process chemists can confidently produce this valuable pharmaceutical intermediate with high purity and yield.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

- Gunaratna, M. J., Hua, D. H., Zou, B., Pascual, C., Cao, W., Zhang, M., ... & Xie, X. S. (2019). Synthesis of 1, 4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Prepn. method for n-formyl piperidine and homologs thereof.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

-

PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

-

YouTube. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK!. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

PubMed Central. (2022, April 13). Chemical Characterization and Metabolic Profiling of the Compounds in the Chinese Herbal Formula Li Chang Decoction by UPLC-QTOF/MS. Retrieved from [Link]

-

PubMed Central. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Application Note: Strategic Protection of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride for Advanced Synthesis

Executive Summary: Navigating the Synthetic Challenge